molecular formula C13H15N3O B11878068 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- CAS No. 646450-53-5

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-

Cat. No.: B11878068
CAS No.: 646450-53-5
M. Wt: 229.28 g/mol
InChI Key: YVUVUPKOIJLZHD-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazoline core with a pyrrolidine ring and a hydroxyl group, making it a unique structure with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the quinazoline core.

    Hydroxylation: The hydroxyl group is introduced through selective hydroxylation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is unique due to its specific combination of a quinazoline core, a pyrrolidine ring, and a hydroxyl group. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in similar compounds .

Properties

CAS No.

646450-53-5

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol

InChI

InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3

InChI Key

YVUVUPKOIJLZHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3

Origin of Product

United States

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